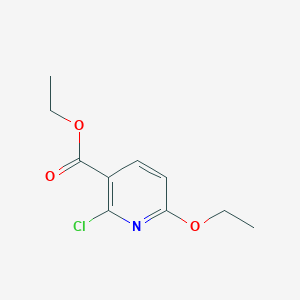
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is a chemical compound known for its unique structure and properties It belongs to the class of pyrrolizine derivatives, which are characterized by a bicyclic structure containing a pyrrole ring fused to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the introduction of a trifluoromethyl group can be achieved through electrophilic substitution reactions. The final cyclization step often requires the use of strong acids or bases to facilitate the formation of the pyrrolizine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key factors include the choice of solvents, reaction temperatures, and catalysts to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: Its chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(7aS)-7a-methyl-1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-2-yl]-2-(trifluoromethyl)benzonitrile
- N-(2-methoxyethyl)carbamic acid [(6R,7aS)-7a-[(4-bromophenyl)methyl]-2-(3,5-dichlorophenyl)-1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-yl] ester
Uniqueness
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione stands out due to its specific trifluoromethyl substitution, which imparts unique chemical and biological properties. This makes it distinct from other pyrrolizine derivatives and enhances its potential for various applications.
Propriétés
IUPAC Name |
8-(trifluoromethyl)-1,2,6,7-tetrahydropyrrolizine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)7-3-1-5(13)12(7)6(14)2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQXFRKJFGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B6325768.png)

![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)









